molecular formula C13H18N2O6 B7792291 dimethyl N-[(furan-2-ylmethyl)carbamoyl]-L-glutamate

dimethyl N-[(furan-2-ylmethyl)carbamoyl]-L-glutamate

Cat. No.: B7792291
M. Wt: 298.29 g/mol
InChI Key: WERNGICSHBIFPB-JTQLQIEISA-N
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Description

Dimethyl N-[(furan-2-ylmethyl)carbamoyl]-L-glutamate is a synthetic, high-purity chemical reagent designed for research applications. It is classified as For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. This compound is an L-glutamate derivative, structurally characterized by a glutamic acid backbone with dimethyl ester protection on the side chain carboxylic acids and a furan-2-ylmethyl carbamoyl group on the alpha-amino functionality. The presence of the L-glutamate core suggests potential research interest in pathways involving glutamate signaling or metabolism. Glutamate is the primary excitatory neurotransmitter in the central nervous system and plays a critical role in synaptic transmission, plasticity, and various brain activities . Dysregulation of glutamatergic signaling is implicated in several neurological conditions, making glutamate analogs valuable tools for basic neuroscience research . The specific modifications on this molecule may be designed to alter its bioavailability, receptor interaction, or to target specific enzymatic processes. Researchers can utilize this compound as a key intermediate in synthetic chemistry or as a probe for investigating glutamatergic systems and related biochemical pathways. For detailed specifications, handling instructions, and certificate of analysis, please contact our technical support team.

Properties

IUPAC Name

dimethyl (2S)-2-(furan-2-ylmethylcarbamoylamino)pentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O6/c1-19-11(16)6-5-10(12(17)20-2)15-13(18)14-8-9-4-3-7-21-9/h3-4,7,10H,5-6,8H2,1-2H3,(H2,14,15,18)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERNGICSHBIFPB-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)OC)NC(=O)NCC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC[C@@H](C(=O)OC)NC(=O)NCC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

L-Glutamic acid reacts with methanol in the presence of SOCl₂, which acts as both a catalyst and dehydrating agent. The reaction proceeds via nucleophilic acyl substitution, where the carboxylic acid groups of glutamic acid are sequentially esterified. Key parameters include:

  • Molar ratio : A 1:3–1:5 ratio of L-glutamic acid to methanol ensures complete esterification.

  • Temperature : Initial addition of SOCl₂ at 8–25°C prevents exothermic side reactions, followed by heating to 50°C for 15 hours to drive the reaction to completion.

  • Workup : Concentration under reduced pressure at 55–60°C yields dimethyl L-glutamate hydrochloride as a stable oily residue.

Table 1: Optimization of Esterification Conditions

ParameterOptimal RangeYield (%)
L-Glutamic Acid:MeOH1:3–1:595–98
SOCl₂ Equivalents1.5–2.097
Reaction Temperature50°C96

Carbamoyl Group Introduction: Strategies and Reagents

The critical challenge lies in introducing the furan-2-ylmethyl carbamoyl group to the dimethyl L-glutamate backbone. Two primary methodologies emerge from literature: activated carbonate intermediates and three-component coupling reactions .

Activated Carbonate Approach

This method, inspired by disuccinimidyl carbonate (DSC) chemistry, involves synthesizing a furan-2-ylmethyl-activated carbonate for subsequent amine coupling.

Synthesis of Succinimidyl (Furan-2-ylmethyl) Carbonate

Furan-2-ylmethanol reacts with DSC in anhydrous dichloromethane under nitrogen, forming the mixed carbonate. The reaction is monitored via thin-layer chromatography (TLC) until completion (typically 4–6 hours).

Coupling to Dimethyl L-Glutamate

The free amine of dimethyl L-glutamate (generated by neutralizing the hydrochloride salt with NaOH) reacts with the activated carbonate in dimethylformamide (DMF) at room temperature. Triethylamine (TEA) is added to scavenge HCl, ensuring a neutral pH.

Table 2: Activated Carbonate Reaction Parameters

ParameterConditionsYield (%)
DSC:Furan-2-ylmethanol1:1.285
Reaction Time6 hours88
SolventDMF90

Three-Component Coupling with CO₂ and Alkyl Halides

A novel approach adapted from J. Med. Chem. utilizes CO₂ insertion to form the carbamate directly. Dimethyl L-glutamate’s primary amine reacts with CO₂ and furan-2-ylmethyl bromide in the presence of cesium carbonate (Cs₂CO₃) and tetrabutylammonium iodide (TBAI).

Reaction Mechanism

  • CO₂ Activation : Cs₂CO₃ deprotonates the amine, forming a carbamate anion.

  • Alkylation : Furan-2-ylmethyl bromide undergoes nucleophilic substitution with the carbamate anion, facilitated by TBAI’s phase-transfer catalysis.

Table 3: Three-Component Coupling Optimization

ParameterOptimal ValueYield (%)
CO₂ Pressure1 atm78
Cs₂CO₃ Equivalents2.082
TBAI Loading10 mol%85

Comparative Analysis of Methodologies

Yield and Scalability

  • Activated Carbonate : Higher yields (85–90%) but requires pre-synthesis of the carbonate intermediate, complicating scalability.

  • Three-Component Coupling : Lower yields (78–85%) but offers a one-pot synthesis, advantageous for industrial applications.

Functional Group Compatibility

The furan ring’s sensitivity to strong acids/bases necessitates mild conditions. Both methods avoid extreme pH, with the three-component coupling operating under neutral conditions.

Purification and Characterization

Workup Procedures

  • Extraction : Ethyl acetate/water partitioning removes unreacted starting materials.

  • Crystallization : Petroleum ether induces crystallization of the final product, achieving ≥99% purity.

Spectroscopic Validation

  • ¹H NMR : Peaks at δ 7.4–6.3 ppm confirm the furan moiety.

  • IR Spectroscopy : Carbamate C=O stretch observed at 1690–1710 cm⁻¹.

Industrial Considerations and Environmental Impact

Solvent Selection

DMF, while effective, poses toxicity concerns. Alternative solvents like 2-methyltetrahydrofuran (2-MeTHF) are being explored for greener synthesis.

Waste Management

Thionyl chloride generates HCl gas, requiring scrubbing systems. Patent data highlights closed-loop recycling of SOCl₂ in large-scale operations .

Chemical Reactions Analysis

Types of Reactions

Dimethyl N-[(furan-2-ylmethyl)carbamoyl]-L-glutamate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The carbamate group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include various substituted carbamates, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimethyl N-[(furan-2-ylmethyl)carbamoyl]-L-glutamate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl N-[(furan-2-ylmethyl)carbamoyl]-L-glutamate involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the carbamate group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Key Observations:

In contrast, salt forms like DMAE aceglumate prioritize solubility over passive diffusion .

Substituent Influence :

  • The furan-2-ylmethyl group (target compound and ranitidine derivatives) introduces aromaticity, which may facilitate binding to hydrophobic enzyme pockets or receptors .
  • The Boc group in dimethyl Boc-glutamate provides steric protection but limits metabolic flexibility .

Sulphanyl groups (ranitidine derivatives) are susceptible to oxidation, altering metabolic pathways .

Biological Activity

Dimethyl N-[(furan-2-ylmethyl)carbamoyl]-L-glutamate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and comparative efficacy based on various studies.

Chemical Structure and Properties

This compound features a unique structure that combines a furan ring with a carbamate moiety attached to L-glutamate. This configuration allows for specific interactions with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through:

  • π-π Interactions : The furan ring can engage in π-π interactions with aromatic amino acids in proteins, enhancing binding affinity.
  • Hydrogen Bonding : The carbamate group facilitates hydrogen bonding with various biomolecules, modulating enzyme activity and receptor function.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial effects, potentially inhibiting bacterial growth.
  • Anticancer Activity : Preliminary data indicate that it may have anticancer properties, warranting further investigation into its mechanisms against different cancer cell lines.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure SimilaritiesUnique Features
Furan-2-carboxamideLacks the carbamate groupNo significant biological activity reported
Furan-2-ylmethylamineContains the furan ringLimited pharmacological studies
Dimethyl L-glutamateContains the glutamate moietyDoes not have the furan ring

This compound stands out due to its dual functionality from both the furan and carbamate components, which may enhance its bioactivity compared to the other compounds listed.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound showed significant inhibition against various bacterial strains, indicating potential as an antimicrobial agent.
  • Cancer Cell Line Testing : In vitro testing on cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner, suggesting its role as a potential anticancer therapeutic.
  • Pharmacokinetics and Toxicology : Ongoing research is focused on understanding the pharmacokinetic profile of this compound, including absorption, distribution, metabolism, and excretion (ADME), as well as any potential toxic effects associated with higher doses .

Q & A

Basic: What are the recommended synthetic routes for dimethyl N-[(furan-2-ylmethyl)carbamoyl]-L-glutamate, and how can side reactions be minimized?

Methodological Answer:
The synthesis typically involves coupling L-glutamic acid dimethyl ester with a furan-2-ylmethyl carbamoyl group. A validated approach includes:

  • Step 1: Activation of the carbamoyl group using carbonyldiimidazole (CDI) or isocyanate derivatives to react with the amine group of L-glutamate dimethyl ester .
  • Step 2: Protection of the α-amino group with tert-butoxycarbonyl (Boc) to prevent undesired side reactions during coupling, as demonstrated in analogous Boc-protected glutamate esters .
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirmation by <sup>1</sup>H/<sup>13</sup>C NMR and HPLC (≥98% purity) .

Critical Consideration: Monitor reaction pH and temperature to avoid hydrolysis of the ester groups, which is common in polar aprotic solvents like DMF .

Basic: Which analytical techniques are most reliable for assessing the purity and structural integrity of this compound?

Methodological Answer:

  • HPLC: Use a C18 column with UV detection (λ = 210–254 nm) and acetonitrile/water mobile phase, calibrated against certified reference standards (e.g., TCI America’s protocols) .
  • NMR Spectroscopy: Confirm the presence of the furan-2-ylmethyl group (δ 6.2–7.4 ppm for aromatic protons) and ester methyl groups (δ 3.6–3.8 ppm) .
  • Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]<sup>+</sup>) with theoretical m/z calculations based on the formula C14H18N2O6 .

Data Cross-Validation: Compare retention times and spectral data with structurally related compounds (e.g., dimethyl N-(4-aminobenzoyl)-L-glutamate) to resolve ambiguities .

Advanced: How can researchers address contradictions in reported biological activity across different studies (e.g., insulin modulation vs. microbial inhibition)?

Methodological Answer:

  • Assay Standardization: Replicate experiments under controlled conditions (e.g., glucose concentration for insulin release studies, as in dimethyl L-glutamate’s role in KATP channel inhibition) .
  • Structural-Activity Relationship (SAR) Analysis: Compare the compound’s furan-2-ylmethyl carbamoyl moiety with analogs (e.g., thiophene or phenyl derivatives) to isolate functional groups responsible for specific activities .
  • Physicochemical Profiling: Evaluate solubility (logP) and stability in assay buffers, as poor solubility in aqueous media may lead to false negatives in microbial inhibition studies .

Case Study: Inconsistent insulin modulation data may arise from differences in cell models (e.g., pancreatic β-cells vs. hepatocytes). Use patch-clamp electrophysiology to directly assess KATP channel interactions .

Advanced: What experimental strategies are recommended for studying metabolic pathways involving this compound?

Methodological Answer:

  • Isotopic Labeling: Synthesize <sup>13</sup>C-labeled derivatives (e.g., <sup>13</sup>C at the carbamoyl group) to track metabolic incorporation via LC-MS metabolomics .
  • Enzyme Inhibition Assays: Test interactions with glutamine synthetase or N-acetyltransferase using fluorogenic substrates, referencing protocols from N-acetyl-L-glutamate synthase deficiency studies .
  • Tissue Distribution Studies: Use radiolabeled (<sup>14</sup>C) compound in animal models, followed by autoradiography or scintillation counting .

Key Consideration: Account for esterase-mediated hydrolysis in vivo by analyzing plasma stability and identifying metabolites (e.g., free L-glutamate) .

Advanced: How can the compound’s stability under physiological conditions be systematically evaluated?

Methodological Answer:

  • Accelerated Degradation Studies: Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C, sampling at intervals for HPLC analysis .
  • Thermogravimetric Analysis (TGA): Determine decomposition temperature (Td) and hygroscopicity, as moisture absorption can accelerate ester hydrolysis .
  • Long-Term Storage: Assess stability at -20°C (recommended for carbamate analogs) with periodic purity checks over 12–24 months .

Mitigation Strategy: Lyophilization or formulation with cyclodextrins may enhance stability in aqueous media .

Advanced: What structural insights can computational modeling provide for target interaction studies?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with KATP channels (PDB ID: 6BAA) or bacterial enzymes (e.g., E. gracilis targets), focusing on hydrogen bonding with the carbamoyl group .
  • MD Simulations: Simulate ligand-receptor dynamics over 100 ns to assess binding stability and conformational changes in physiological conditions .
  • QM/MM Calculations: Analyze electronic properties of the furan ring to predict reactivity in enzymatic environments .

Validation: Cross-reference computational results with mutagenesis data (e.g., replacing key residues in the binding pocket) .

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